molecular formula C5H7N3O3 B181459 Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate CAS No. 17376-63-5

Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate

Cat. No. B181459
CAS RN: 17376-63-5
M. Wt: 157.13 g/mol
InChI Key: JBXJNHVAOUVZML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate is a chemical compound with the CAS Number: 17376-63-5 . It has a molecular weight of 157.13 . It is a white to off-white powder or crystals .


Synthesis Analysis

The synthesis of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate involves several steps. One method involves the use of thionyl chloride in ethanol at 0℃ for 4 hours . Another method involves the use of di-t-butyl dicarbonate in tetrahydrofuran at 20 - 60℃ for 24.5 hours .


Molecular Structure Analysis

The molecular structure of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate consists of a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . The compound has a molecular formula of C5H7N3O3 .


Physical And Chemical Properties Analysis

Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate is a white to off-white powder or crystals . It has a molecular weight of 157.13 . The compound has a molecular formula of C5H7N3O3 .

Scientific Research Applications

  • Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate derivatives exhibit antimicrobial activities. Compounds synthesized from ethyl piperazine-1-carboxylate showed good to moderate antimicrobial activity against test microorganisms, with some also displaying antiurease and antilipase activities (Başoğlu et al., 2013).

  • Reactions with N,O-nucleophiles lead to the formation of compounds like 4-(1,3-benzoxazol-2-yl)- and 1-(4,5-dihydro-1H-imidazol-2-yl)-1,2,5-oxadiazol-3-amines. Such reactions offer pathways to synthesize novel compounds with potential biological activities (Sergievskii et al., 2002).

  • Ethyl 1-aminotetrazole-5-carboxylate has been used to create tetrazolo[1,5-b]-1,2,5-oxadiazepine derivatives, showing promising antibacterial activities. This illustrates its potential in developing novel antibacterial agents (El-Badry & Taha, 2011).

  • Derivatives of Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate have been synthesized and explored as bifunctional building blocks in medicinal chemistry, highlighting its versatility in drug development (Jakopin, 2018).

  • Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate's reactions with other chemical compounds have led to the synthesis of novel molecules, such as those with potential applications in photoelectronic devices (Shafi et al., 2021).

  • The compound has been used in the synthesis of 1,3,4-oxadiazole derivatives, which have shown antimicrobial and anti-inflammatory activities, thereby suggesting its utility in developing new pharmacological agents (Mruthyunjayaswamy & Basavarajaiah, 2009).

Safety And Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3/c1-2-10-5(9)3-4(6)8-11-7-3/h2H2,1H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXJNHVAOUVZML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NON=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361344
Record name ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate

CAS RN

17376-63-5
Record name ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-amino-1,2,5-oxadiazole-3-carboxylic acid (0.25 g, 1.9 mmol) in 2 mL of EtOH was added SOCl2 (0.2 mL) dropwise, under cooling with an ice-bath. The resulting mixture was refluxed for 4 hours and then concentrated. The oil was diluted with 50 mL of H2O and extracted with diethyl ether (3×100 mL). The combined organic layer was dried over MgSO4 and concentrated to give a white solid (0.15 g, 50%). 1H NMR (DMSO, 500 MHz) δ 6.39 (s, 2H), 4.39 (q, 2H), 1.35 (t, 3H). Mass Spec. FIA MS 158.1 (M+1).
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate
Reactant of Route 4
Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate
Reactant of Route 5
Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.